An In-depth Technical Guide to the Biosynthetic Pathway of (2Z,6Z,10E,14E,18E)-Farnesylfarnesol
An In-depth Technical Guide to the Biosynthetic Pathway of (2Z,6Z,10E,14E,18E)-Farnesylfarnesol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2Z,6Z,10E,14E,18E)-Farnesylfarnesol is a C25 linear sesterterpenoid. Sesterterpenoids are a relatively rare class of terpenes built from five isoprene units. While many sesterterpenoids are cyclic compounds with complex structures, linear forms also exist, though they are less studied. This document provides a comprehensive overview of the hypothesized biosynthetic pathway of (2Z,6Z,10E,14E,18E)-Farnesylfarnesol, drawing upon the established principles of terpenoid biosynthesis and the characterization of enzymes responsible for the formation of other Z-isomeric prenyl diphosphates.
The biosynthesis of all terpenoids originates from the universal C5 precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). These precursors are synthesized through two primary pathways: the mevalonate (MVA) pathway, which is active in the cytosol of eukaryotes, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates in the plastids of plants and many bacteria.
The formation of the C25 backbone of sesterterpenoids is catalyzed by geranylfarnesyl diphosphate synthase (GFPPS), which sequentially condenses one molecule of farnesyl diphosphate (FPP) with one molecule of IPP, or builds the chain up from smaller precursors. The stereochemistry of the resulting geranylfarnesyl diphosphate (GFPP) is critical and is determined by the specific GFPPS enzyme. While most characterized prenyltransferases produce E (trans) double bonds, a class of cis-prenyltransferases is responsible for the formation of Z (cis) double bonds.
This guide will detail the proposed enzymatic steps leading to (2Z,6Z,10E,14E,18E)-Farnesylfarnesol, provide available quantitative data for analogous enzymes, outline relevant experimental protocols, and present visual diagrams of the key pathways and workflows.
The Hypothesized Biosynthetic Pathway
The biosynthesis of (2Z,6Z,10E,14E,18E)-Farnesylfarnesol is proposed to proceed through the following key steps, starting from the universal C5 precursors IPP and DMAPP.
Formation of (2Z,6Z)-Farnesyl Diphosphate
The initial steps involve the formation of (2Z,6Z)-farnesyl diphosphate (Z,Z-FPP). This reaction is catalyzed by a specific (2Z,6Z)-farnesyl diphosphate synthase (zFPS). This enzyme catalyzes the condensation of two molecules of IPP with one molecule of DMAPP, proceeding through a neryl diphosphate (NPP) intermediate. An enzyme with this activity has been characterized from wild tomato, where it is involved in the biosynthesis of sesquiterpenes.[1][2]
Elongation to (2Z,6Z,10E,14E)-Geranylfarnesyl Diphosphate
The C15 Z,Z-FPP would then serve as a substrate for a cis-prenyltransferase that adds two more isoprene units from IPP to form the C25 (2Z,6Z,10E,14E)-geranylfarnesyl diphosphate. While a specific enzyme for this reaction has not been characterized, cis-prenyltransferases are known to be involved in the synthesis of long-chain isoprenoids with Z-bonds.[3][4][5] The stereochemistry of the newly formed double bonds at positions 10 and 14 is proposed to be E, based on the common products of many characterized prenyltransferases.
Dephosphorylation to (2Z,6Z,10E,14E,18E)-Farnesylfarnesol
The final step is the dephosphorylation of (2Z,6Z,10E,14E)-geranylfarnesyl diphosphate to yield (2Z,6Z,10E,14E,18E)-Farnesylfarnesol. This reaction is catalyzed by a phosphatase. While a specific farnesylfarnesyl diphosphate phosphatase has not been identified, various phosphatases are known to act on prenyl diphosphates.
Quantitative Data
Specific quantitative data for the enzymes involved in the biosynthesis of (2Z,6Z,10E,14E,18E)-Farnesylfarnesol is not available in the current literature. However, data from analogous enzymes, such as FPP synthases with different stereospecificities and other terpene synthases, can provide valuable insights into the expected kinetic parameters.
| Enzyme (Analogous) | Substrate(s) | K_m (µM) | k_cat (s⁻¹) | Source Organism | Reference |
| (2Z,6E)-Farnesyl Diphosphate Synthase | Geranyl diphosphate, IPP | - | - | Mycobacterium tuberculosis | [6] |
| (2E,6E)-Farnesyl Diphosphate Synthase | DMAPP, IPP, GPP | - | - | Avian | [7][8] |
| S-linalool synthase | Geranyl pyrophosphate | 0.9 | - | Clarkia breweri | [9] |
Note: The table above presents data for enzymes that are functionally related to those proposed in the biosynthetic pathway of (2Z,6Z,10E,14E,18E)-Farnesylfarnesol. The kinetic parameters for the specific enzymes in the target pathway may vary.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the (2Z,6Z,10E,14E,18E)-Farnesylfarnesol biosynthetic pathway. These protocols are based on established methods for the characterization of terpene synthases and related enzymes.
Protein Expression and Purification of a Candidate (Z,Z)-Farnesylfarnesyl Diphosphate Synthase
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Gene Cloning: The coding sequence for the candidate synthase is cloned into an expression vector (e.g., pET-28a) with a His-tag.
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Protein Expression: The expression vector is transformed into E. coli BL21(DE3) cells. Cells are grown at 37°C to an OD600 of 0.6-0.8, and protein expression is induced with IPTG (0.5 mM) at 16°C for 16-20 hours.
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Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT), and lysed by sonication.
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Purification: The lysate is cleared by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with wash buffer (lysis buffer with 20 mM imidazole), and the protein is eluted with elution buffer (lysis buffer with 250 mM imidazole).
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Purity Analysis: The purity of the protein is assessed by SDS-PAGE.
In Vitro Enzyme Assay for a Candidate (Z,Z)-Farnesylfarnesyl Diphosphate Synthase
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Reaction Mixture: The assay is performed in a final volume of 100 µL containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 10 µM (2Z,6Z)-Farnesyl diphosphate, 10 µM IPP, and 1-5 µg of purified enzyme.
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Incubation: The reaction is incubated at 30°C for 1-2 hours.
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Product Extraction: The reaction is stopped by the addition of 100 µL of 0.5 M EDTA. The products are extracted with 200 µL of hexane.
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Analysis: The hexane extract is analyzed by GC-MS to identify the farnesylfarnesol isomers produced.
Phosphatase Assay
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Reaction Mixture: The assay is performed in a final volume of 100 µL containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 10 µM of the synthesized (2Z,6Z,10E,14E)-geranylfarnesyl diphosphate, and the phosphatase-containing protein fraction.
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Incubation: The reaction is incubated at 37°C for 30-60 minutes.
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Phosphate Detection: The amount of released inorganic phosphate is determined using a colorimetric assay, such as the Malachite Green Phosphate Assay Kit.
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Product Analysis: The reaction mixture is also extracted with an organic solvent (e.g., hexane) and analyzed by GC-MS to confirm the formation of farnesylfarnesol.
Mandatory Visualizations
Signaling Pathways and Logical Relationships
Caption: Hypothesized biosynthetic pathway of (2Z,6Z,10E,14E,18E)-Farnesylfarnesol.
Experimental Workflows
Caption: General experimental workflow for the characterization of a candidate biosynthetic enzyme.
Conclusion and Future Directions
The biosynthesis of the specific sesterterpenoid isomer (2Z,6Z,10E,14E,18E)-Farnesylfarnesol remains an underexplored area of research. This guide has outlined a plausible biosynthetic pathway based on the established principles of terpene biosynthesis and the existence of enzymes capable of forming Z-isomeric prenyl diphosphates. The key to fully elucidating this pathway lies in the identification and characterization of a novel cis-prenyltransferase capable of extending a (2Z,6Z)-farnesyl diphosphate precursor to a C25 geranylfarnesyl diphosphate with the specified stereochemistry, as well as the identification of the specific phosphatase responsible for the final dephosphorylation step.
Future research should focus on:
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Genome Mining: Searching for putative cis-prenyltransferase genes in organisms known to produce linear sesterterpenoids.
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Enzyme Characterization: Heterologous expression and in vitro characterization of candidate enzymes to determine their product specificity and kinetic properties.
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Metabolic Engineering: Engineering microbial hosts to produce (2Z,6Z,10E,14E,18E)-Farnesylfarnesol, which would not only confirm the biosynthetic pathway but also provide a sustainable source of this compound for further research and potential applications in drug development.
The information presented in this guide provides a solid foundation for researchers, scientists, and drug development professionals to embark on the discovery and characterization of this unique biosynthetic pathway.
References
- 1. ENZYME - 2.5.1.92 (2Z,6Z)-farnesyl diphosphate synthase [enzyme.expasy.org]
- 2. EC 2.5.1.92 [iubmb.qmul.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis for long-chain isoprenoid synthesis by cis-prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Z-farnesyl diphosphate synthase - Wikipedia [en.wikipedia.org]
- 7. Farnesyl Diphosphate Synthase: The Art of Compromise between Substrate Selectivity and Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Farnesyl diphosphate synthase: the art of compromise between substrate selectivity and stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification and characterization of S-linalool synthase, an enzyme involved in the production of floral scent in Clarkia breweri - PubMed [pubmed.ncbi.nlm.nih.gov]
